N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach is the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted oxalamides.
Scientific Research Applications
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-ethoxyethyl)oxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-hydroxyethyl)oxalamide
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKYPWALFEAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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